![molecular formula C8H14N2 B3156249 (2-Methylpiperidin-1-yl)acetonitrile CAS No. 824-50-0](/img/structure/B3156249.png)
(2-Methylpiperidin-1-yl)acetonitrile
Overview
Description
“(2-Methylpiperidin-1-yl)acetonitrile” is a compound with the CAS Number: 824-50-0 and a molecular weight of 138.21 . It is also known by its IUPAC name, (2-methyl-1-piperidinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for (2-Methylpiperidin-1-yl)acetonitrile is 1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
(2-Methylpiperidin-1-yl)acetonitrile is a colorless liquid with a spicy taste . It can be dissolved in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons . It has a boiling point of 202-203°C and a density of 0.913 g/mL .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 2-(2-methylpiperidin-1-yl)acetonitrile , serve as crucial building blocks in drug development. Researchers explore their potential as scaffolds for novel pharmaceutical agents. The compound’s structural features make it amenable to modification, allowing the design of targeted drugs with improved efficacy and reduced side effects .
Spiro Compounds Synthesis
Spiropiperidines are intriguing heterocyclic structures with diverse biological activities. Researchers have utilized 2-(2-methylpiperidin-1-yl)acetonitrile as a precursor for synthesizing spiro compounds. These molecules exhibit promising properties, such as antimicrobial, antiviral, and anticancer effects. The spiro framework enhances drug-like properties and bioavailability .
Condensed Piperidines
Condensed piperidines, formed through intramolecular reactions, find applications in medicinal chemistry. Researchers investigate their potential as inhibitors of specific enzymes or receptors2-(2-methylpiperidin-1-yl)acetonitrile derivatives may contribute to the development of novel therapeutics for various diseases .
Piperidinones and Their Bioactivity
Piperidinones are essential intermediates in organic synthesis. Researchers have explored the reactivity of 2-(2-methylpiperidin-1-yl)acetonitrile toward cyclization reactions, yielding piperidinone derivatives. These compounds exhibit diverse biological activities, including antifungal, anti-inflammatory, and analgesic effects. Understanding their structure-activity relationships is crucial for drug discovery .
Multicomponent Reactions (MCRs)
Multicomponent reactions involving piperidines allow efficient access to complex molecules. Researchers have employed 2-(2-methylpiperidin-1-yl)acetonitrile in MCRs to construct diverse chemical libraries. These libraries serve as valuable resources for high-throughput screening in drug discovery programs .
Biological Evaluation and Pharmacological Studies
Scientists assess the pharmacological activity of piperidine derivatives, including 2-(2-methylpiperidin-1-yl)acetonitrile , through in vitro and in vivo studies. These investigations explore their interactions with biological targets, toxicity profiles, and therapeutic potential. The compound’s pharmacokinetics and pharmacodynamics guide its further development .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that acetonitrile compounds often interact with various biological targets, influencing their function .
Mode of Action
(2-Methylpiperidin-1-yl)acetonitrile is involved in oligonucleotide synthesis, where it forms a complex with the deblocking acid, competing with the oligonucleotide and drastically slowing detritylation . Incomplete removal of acetonitrile during the deblock step may slow the kinetics enough to result in incomplete detritylation of the oligonucleotide .
Biochemical Pathways
It’s known that acetonitrile compounds can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effect .
Result of Action
It’s known that acetonitrile compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpiperidin-1-yl)acetonitrile. Factors such as temperature, pH, and the presence of other compounds can affect how (2-Methylpiperidin-1-yl)acetonitrile interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOLJMMCKXMANR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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